molecular formula C9H6ClF3O2 B1587036 2-Chloro-5-(trifluoromethyl)phenylacetic acid CAS No. 22893-39-6

2-Chloro-5-(trifluoromethyl)phenylacetic acid

Cat. No.: B1587036
CAS No.: 22893-39-6
M. Wt: 238.59 g/mol
InChI Key: PDKWZFJSOMUXLE-UHFFFAOYSA-N
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Description

2-Chloro-5-(trifluoromethyl)phenylacetic acid (CAS 22893-39-6) is a halogenated phenylacetic acid derivative with the molecular formula C₉H₆ClF₃O₂ and a molecular weight of 238.59 g/mol . It is widely utilized in pharmaceutical and agrochemical synthesis due to its trifluoromethyl (-CF₃) and chloro (-Cl) substituents, which enhance lipophilicity and metabolic stability . The compound is a key intermediate in the synthesis of covalent PPARγ agonists (e.g., BAY-4931) and other bioactive molecules .

Properties

IUPAC Name

2-[2-chloro-5-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O2/c10-7-2-1-6(9(11,12)13)3-5(7)4-8(14)15/h1-3H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKWZFJSOMUXLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380782
Record name 2-Chloro-5-(trifluoromethyl)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22893-39-6
Record name 2-Chloro-5-(trifluoromethyl)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogen-Metal Exchange and Carboxylation Route

This method is a classical approach for preparing substituted phenylacetic acids:

  • Step 1 : Starting from commercially available 2-chloro-5-(trifluoromethyl)chlorobenzene or related halogenated aromatics, treatment with strong bases such as tert-butyllithium generates the corresponding aryllithium intermediate (2-chloro-5-(trifluoromethyl)phenyl lithium salt).

  • Step 2 : The aryllithium intermediate is then reacted with solid carbon dioxide (dry ice) at low temperatures to introduce the carboxyl group, forming the corresponding phenylacetic acid after acidic workup.

  • Step 3 : Isolation and purification are achieved via solvent extraction, recrystallization, or distillation under reduced pressure.

Key Features:

Parameter Details
Raw Materials 2-chloro-5-(trifluoromethyl)chlorobenzene, tert-butyllithium, CO₂ (dry ice)
Solvent Typically ethers such as tetrahydrofuran (THF)
Temperature Low temperatures (around -78 °C) during lithiation and carboxylation
Workup Acidic quench, extraction, recrystallization
Yield High, with simplified purification due to selective lithiation
Advantages High regioselectivity, straightforward scale-up

This method is noted for its high yield and industrial applicability due to the availability of starting materials and the simplicity of the reaction sequence.

Esterification of this compound

For derivatives such as the methyl ester, the acid can be esterified:

  • Step 1 : The acid is refluxed with methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.

  • Step 2 : The reaction proceeds under reflux until complete conversion, monitored by thin-layer chromatography (TLC) or HPLC.

  • Step 3 : The ester product is isolated by solvent removal and purification via distillation or crystallization.

This method is often used to obtain intermediates for further synthetic transformations and is scalable for industrial production.

Multi-Step Synthetic Routes Involving Halogenation, Fluorination, and Side-Chain Formation

Though more common for related trifluoromethyl-substituted phenylacetic acids, complex multi-step routes have been developed involving:

While these methods are more elaborate and often applied to trifluorophenylacetic acid analogs, the mechanistic principles and reaction conditions provide insight into the functional group manipulations applicable to this compound synthesis.

Comparative Data Table of Preparation Methods

Method Key Steps Reaction Conditions Advantages Challenges
Halogen-Metal Exchange + CO₂ Lithiation → Carboxylation → Workup Low temp (-78 °C), ether solvents High regioselectivity, high yield Requires low temperature control
Acid-Catalyzed Esterification Acid + Methanol reflux Reflux, acid catalyst (H₂SO₄/HCl) Simple, scalable Requires removal of acid catalyst
Multi-Step Halogenation/Fluorination Nitration → Fluorination → Diazotization → Substitution Varied, often elevated temperatures Enables complex substitutions Multi-step, longer synthesis time

Analytical and Process Considerations

  • Monitoring : Reaction progress is typically monitored by TLC, HPLC, or GC.
  • Purification : Crystallization from non-polar solvents or distillation under reduced pressure.
  • Structural Confirmation : NMR (¹H, ¹³C), LC-MS, and FT-IR spectroscopy confirm the presence of chlorine, trifluoromethyl, and carboxylic acid functionalities.
  • Yield Optimization : Control of temperature, stoichiometry, and solvent choice is critical to minimize side reactions and maximize purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(trifluoromethyl)phenylacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Organic Synthesis

2-Chloro-5-(trifluoromethyl)phenylacetic acid serves as a crucial building block in organic chemistry. It facilitates the synthesis of more complex organic molecules through various reactions including substitution, oxidation, and reduction.

Reaction TypeCommon ReagentsProducts Formed
SubstitutionSodium hydroxide, potassium carbonateNew derivatives with different functional groups
OxidationPotassium permanganate2-Chloro-5-(trifluoromethyl)phenylacetaldehyde
ReductionLithium aluminum hydride2-Chloro-5-(trifluoromethyl)phenylmethanol

Biological Applications

Research indicates that this compound has potential biological activities:

  • Enzyme Studies : It is used as a substrate in biochemical assays to study enzyme-catalyzed reactions.
  • Therapeutic Potential : Investigations are ongoing regarding its efficacy in treating dermatological diseases and its role in neural thermoprotection against heat-related injuries .

Agrochemicals

In the agrochemical industry, this compound is utilized for developing herbicides and pesticides due to its effective bioactivity against various plant species .

Case Study 1: Inhibitors for Lymphangiogenesis

A study explored the development of inhibitors based on this compound for lymphangiogenesis prevention in solid tumors. The results indicated promising activity against cancer metastasis .

Case Study 2: Structure Activity Relationship (SAR) Studies

Research focused on modifying the aryl 'tail' group of related compounds revealed that electron-withdrawing groups, such as trifluoromethyl, enhance biological potency. The study synthesized multiple derivatives to assess their effectiveness against Cryptosporidium infections, demonstrating significant improvements in potency over lead compounds .

Mechanism of Action

The mechanism of action of 2-Chloro-5-(trifluoromethyl)phenylacetic acid involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can result in the modulation of biological processes, such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are highly sensitive to the position and nature of substituents. Below is a comparative analysis of structurally related phenylacetic acid derivatives:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Melting Point (°C) Key Applications
2-Chloro-5-(trifluoromethyl)phenylacetic acid 22893-39-6 C₉H₆ClF₃O₂ 238.59 2-Cl, 5-CF₃ Not reported PPARγ agonists, benzoxazole synthesis
3-Chloro-5-(trifluoromethyl)phenylacetic acid 886496-99-7 C₉H₆ClF₃O₂ 238.59 3-Cl, 5-CF₃ 125–127 Medicinal chemistry intermediates
2-Chloro-5-fluorophenylacetic acid 177985-33-0 C₈H₆ClFO₂ 188.58 2-Cl, 5-F Not reported Fluorinated building blocks
5-Chloro-2-(trifluoromethyl)phenylacetic acid 239135-52-5 C₉H₆ClF₃O₂ 238.59 5-Cl, 2-CF₃ Not reported Collision cross-section studies
3-Fluoro-5-(trifluoromethyl)phenylacetic acid Not reported C₉H₆F₄O₂ 222.14 3-F, 5-CF₃ Not reported Specialty chemical synthesis
Key Observations:
  • Substituent Position : The 2-Cl, 5-CF₃ isomer (main compound) exhibits distinct reactivity in cross-coupling reactions compared to its 3-Cl, 5-CF₃ counterpart. For example, Suzuki-Miyaura coupling of the main compound requires dry acetonitrile and KOAc for optimal yields (~64%), whereas analogous reactions for other isomers are less documented .
  • Melting Points : The 3-Cl, 5-CF₃ isomer has a higher melting point (125–127°C) compared to the main compound, likely due to differences in crystal packing influenced by substituent orientation .
  • Fluorine vs.

Biological Activity

2-Chloro-5-(trifluoromethyl)phenylacetic acid is an organic compound with the molecular formula C9H6ClF3O2. It features a chloro group and a trifluoromethyl group attached to a phenyl ring, linked to an acetic acid moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. Studies suggest it may inhibit the production of inflammatory cytokines, thus reducing inflammation in various cellular models. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases.

Case Study: Effect on Inflammatory Cytokines

In vitro studies demonstrated that treatment with this compound reduced the levels of TNF-α and IL-6 in macrophage cultures stimulated with lipopolysaccharide (LPS). The reduction in cytokine levels was statistically significant (p < 0.05), indicating its potential as a therapeutic agent for inflammatory conditions .

The biological activity of this compound can be attributed to its structural features, particularly the presence of the chloro and trifluoromethyl groups. These groups enhance the compound's lipophilicity and reactivity, enabling it to interact with various biological targets, including enzymes and receptors involved in inflammation and microbial resistance.

Structure-Activity Relationship (SAR)

Recent studies have focused on the structure-activity relationship (SAR) of compounds similar to this compound. Modifications to the phenyl ring and acetic acid moiety have been explored to optimize biological activity while minimizing toxicity. Notably, fluorinated derivatives have shown enhanced potency against certain pathogens .

Table 2: SAR Findings

CompoundActivity TypePotency (µg/mL)Reference
This compoundAntimicrobial64
Fluorinated derivative AAntimicrobial32
Fluorinated derivative BAnti-inflammatory50

Applications in Pharmaceutical Development

Ongoing research aims to explore the potential of this compound as a pharmaceutical intermediate. Its unique structure makes it a valuable candidate for developing new drugs targeting microbial infections and inflammatory diseases.

Case Study: Drug Development Initiative

A recent initiative focused on synthesizing analogs of this compound for use in treating resistant bacterial infections. Preliminary results indicate improved efficacy compared to existing antibiotics, suggesting a promising avenue for future research .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-5-(trifluoromethyl)phenylacetic acid, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves carbonylation reactions under controlled temperature (e.g., 60–80°C) and pressure (1–3 atm) using carbon monoxide as a reagent . Alternative routes may employ condensation of substituted benzaldehydes with malonic acid derivatives in the presence of bases like sodium ethoxide or potassium carbonate . Optimization requires monitoring reaction kinetics via HPLC or GC-MS to identify ideal stoichiometric ratios and solvent systems (e.g., ethanol or methanol). Yield improvements (>70%) are achievable by slow addition of reagents to minimize side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of:

  • Melting Point Analysis : Reported values range from 112–127°C, with discrepancies attributed to polymorphic forms or impurities .
  • Mass Spectrometry : Predicted collision cross-section (CCS) values for [M+H]+ adducts (148.0 Ų) and [M-H]- (144.1 Ų) aid in confirming molecular weight (238.59 g/mol) and fragmentation patterns .
  • NMR Spectroscopy : ¹H/¹³C NMR resolves aromatic proton environments (e.g., chlorine and trifluoromethyl substituents) and acetic acid backbone signals .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodology : Stability studies indicate degradation risks under prolonged exposure to light, moisture, or elevated temperatures. Store at 2–8°C in amber vials with desiccants. Monitor purity via periodic TLC or HPLC to detect hydrolysis byproducts (e.g., decarboxylation to phenyl derivatives) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and chlorine substituents influence reactivity in cross-coupling reactions?

  • Methodology : The electron-withdrawing trifluoromethyl group (-CF₃) deactivates the phenyl ring, directing electrophilic substitutions to meta/para positions. Chlorine’s inductive effect further polarizes the acetic acid moiety, enhancing nucleophilic acyl substitution. DFT calculations (e.g., using Gaussian) model charge distribution to predict regioselectivity in Suzuki-Miyaura couplings or amidation reactions . Experimental validation involves isolating intermediates via column chromatography and analyzing regiochemistry via X-ray crystallography .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

  • Methodology : Discrepancies in antimicrobial or anticancer activity may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize testing using:

  • Dose-Response Curves : IC₅₀ values across multiple cell lines (e.g., HeLa, MCF-7).
  • Control Compounds : Compare with structurally similar analogs (e.g., 4-(2-chloro-5-(trifluoromethyl)phenyl)benzoic acid) to isolate substituent effects .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites versus degradation products .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2) or receptors. Focus on hydrogen bonding with the acetic acid group and hydrophobic interactions with -CF₃ .
  • QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with observed bioactivity to design optimized derivatives .

Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis?

  • Methodology : GC-MS or UPLC-QTOF detects low-abundance byproducts (e.g., chlorinated biphenyls from Friedel-Crafts side reactions). Quantify using internal standards (e.g., deuterated analogs) and validate with spike-recovery experiments (≥90% accuracy) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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